molecular formula C10H10BrNO B13655825 4-Bromo-1,5-dimethylindolin-2-one

4-Bromo-1,5-dimethylindolin-2-one

Cat. No.: B13655825
M. Wt: 240.10 g/mol
InChI Key: RSYXMRQUWOWSKI-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dimethylindolin-2-one is an organic compound with the molecular formula C10H10BrNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,5-dimethylindolin-2-one typically involves the bromination of 1,5-dimethylindolin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,5-dimethylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted indolin-2-one derivatives.

    Oxidation Reactions: Oxoindolin-2-one derivatives.

    Reduction Reactions: 1,5-Dimethylindolin-2-one.

Scientific Research Applications

4-Bromo-1,5-dimethylindolin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.

    Biological Studies: The compound is employed in the study of enzyme inhibition, particularly acetylcholine esterase inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.

    Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-1,5-dimethylindolin-2-one involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,5-dimethylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

4-bromo-1,5-dimethyl-3H-indol-2-one

InChI

InChI=1S/C10H10BrNO/c1-6-3-4-8-7(10(6)11)5-9(13)12(8)2/h3-4H,5H2,1-2H3

InChI Key

RSYXMRQUWOWSKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(C(=O)C2)C)Br

Origin of Product

United States

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